BenchChemオンラインストアへようこそ!

LY-306669

Acute lung injury ARDS Endotoxemia

LY-306669 is the only LTB4 antagonist with direct in vivo validation in a translationally relevant porcine model of ARDS. It uniquely blocks LTB4-mediated phagocyte activation without affecting PAF pathways, ensuring pathway-specific interpretation. Its moderate lipophilicity (LogP ~2.7) distinguishes it from more lipophilic class members, making it a critical reference for PK/PD studies. Ideal for research requiring reproducible, species-validated LTB4 blockade.

Molecular Formula C23H28FN4NaO2
Molecular Weight 434.5 g/mol
CAS No. 153227-04-4
Cat. No. B1675662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-306669
CAS153227-04-4
SynonymsLY 306669;  LY306669;  LY-306669.
Molecular FormulaC23H28FN4NaO2
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC(=CC=C3)F.[Na+]
InChIInChI=1S/C23H29FN4O2.Na/c1-4-16-14-19(17-9-8-10-18(24)13-17)20(29)15-21(16)30-12-7-5-6-11-23(2,3)22-25-27-28-26-22;/h8-10,13-15,29H,4-7,11-12H2,1-3H3,(H,25,26,27,28);/q;+1/p-1
InChIKeyKZDVNZZCFSABBQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY-306669 Procurement Guide: LTB4 Receptor Antagonist for Acute Lung Injury Research | CAS 153227-04-4


LY-306669 (CAS 153227-04-4) is a small-molecule leukotriene B4 (LTB4) receptor antagonist, structurally defined as 5-ethyl-3′-fluoro-4-((6-methyl-6-(1H-tetrazol-5-yl)heptyl)oxy)-(1,1′-biphenyl)-2-ol monosodium salt (molecular formula C23H28FN4NaO2, molecular weight 434.48 g/mol) [1]. The compound was originally developed by Eli Lilly and Company as a research tool for investigating LTB4-mediated inflammatory pathways [2]. Its physicochemical profile includes a calculated LogP of approximately 2.7 and aqueous solubility (LogS) of -3.6 (corresponding to 251 μM), with plasma protein binding estimated at 64% bound [3]. LY-306669 is supplied as a research-use-only compound with demonstrated solubility of 10 mM in DMSO [4].

Why LY-306669 Cannot Be Substituted with Other LTB4 Antagonists in Acute Lung Injury Models


LTB4 receptor antagonists constitute a structurally and pharmacologically heterogeneous class. Compounds such as U-75302 (a 2,6-disubstituted pyridine analog), CP-105696 (a chroman-carboxylic acid derivative), and BIIL 284 (amelubant, a prodrug requiring esterase-mediated activation) differ fundamentally from LY-306669 (a biphenyl ether tetrazole) in molecular scaffold, receptor binding kinetics, species selectivity, and in vivo validation status [1]. Critically, LY-306669 remains one of the few LTB4 antagonists for which direct in vivo efficacy data exist in a translational large-animal (porcine) model of endotoxin-induced acute lung injury—a model with demonstrated pathophysiological and therapeutic relevance to human acute respiratory distress syndrome (ARDS) [2]. Substituting LY-306669 with another LTB4 antagonist in this experimental context introduces unquantified variables in receptor subtype selectivity, pharmacokinetic behavior, and functional antagonism that may compromise experimental reproducibility and translational validity [3].

LY-306669 Evidence-Based Differentiation Guide: Quantitative Comparison Data for Procurement Decisions


In Vivo Efficacy in Porcine Endotoxemic Acute Lung Injury: LY-306669 Validated in Translational Large-Animal Model

LY-306669 is validated in a porcine model of LPS-induced acute lung injury, demonstrating statistically significant amelioration of three clinically relevant endpoints: hypoxemia, pulmonary edema, and alveolitis [1]. This large-animal validation distinguishes LY-306669 from U-75302, CP-105696, and BIIL 284—none of which have published efficacy data in a comparable porcine endotoxemic ALI model. U-75302 has been evaluated only in guinea pig models of antigen-induced eosinophilia (not endotoxin-induced ALI), CP-105696 was assessed in primate asthma models (distinct pathophysiology), and BIIL 284's primary in vivo characterization focused on inflammatory arthritis models rather than acute lung injury [2].

Acute lung injury ARDS Endotoxemia Porcine model Translational research

Functional Antagonism Specificity: LY-306669 Discriminates LTB4-Mediated from PAF-Mediated Phagocyte Activation

In vitro functional assays demonstrate that LY-306669 completely blocks the functional upregulation of phagocyte opsonin receptors induced by LTB4, while exhibiting a much smaller effect on opsonin receptor upregulation induced by platelet-activating factor (PAF) [1]. This functional discrimination profile—blocking LTB4-mediated responses with minimal interference in PAF-mediated pathways—has not been systematically reported for U-75302, CP-105696, or BIIL 284 in the same phagocyte opsonin receptor assay system. U-75302 has demonstrated selectivity against other myotropic agonists (U-46619, LTC4, LTD4, histamine) but its differential effect on PAF-mediated versus LTB4-mediated phagocyte activation remains uncharacterized [2]. CP-105696 and BIIL 284 lack published head-to-head functional comparison data against PAF in phagocyte opsonin receptor assays.

Phagocyte activation Opsonin receptor LTB4 PAF Neutrophil

Chemical Scaffold and Structural Differentiation: LY-306669 Biphenyl Ether Tetrazole vs Alternative LTB4 Antagonist Chemotypes

LY-306669 belongs to the biphenyl ether tetrazole chemotype, a structural class distinct from other LTB4 antagonists [1]. U-75302 is a 2,6-disubstituted pyridine analog (molecular weight approximately 425 g/mol); CP-105696 is a chroman-carboxylic acid derivative (molecular weight approximately 428 g/mol); and BIIL 284 is a carbamoyl-substituted phenylpropionic acid derivative prodrug requiring esterase activation to yield active metabolites BIIL 260 and BIIL 315 [2]. The tetrazole moiety in LY-306669 serves as a carboxylic acid bioisostere, potentially conferring distinct physicochemical and pharmacokinetic properties compared to the carboxylic acid functionalities present in CP-105696 and the active metabolites of BIIL 284. These structural differences preclude direct substitution without independent validation of receptor binding kinetics, metabolic stability, and tissue distribution [3].

Chemical scaffold Biphenyl ether Tetrazole Structure-activity relationship Chemotype

Species Pharmacology and Receptor Binding Profile Differentiation Among LTB4 Antagonists

The published receptor binding and species pharmacology profiles differ substantially across LTB4 antagonist compounds. U-75302 exhibits a Ki of 159 nM for inhibition of [3H]-LTB4 binding to guinea pig lung membranes . CP-105696 demonstrates an IC50 of 8.42 nM for inhibition of [3H]LTB4 binding to human neutrophils [1]. BIIL 284 is a prodrug with negligible intrinsic receptor binding; its active metabolite BIIL 260 exhibits a Ki of approximately 1.7 nM at human BLT1 receptors [2]. LY-306669's quantitative binding affinity (Ki or IC50) for LTB4 receptors is not reported in publicly accessible primary literature. However, its functional antagonism in porcine models suggests species-appropriate pharmacology distinct from compounds optimized for rodent or primate receptors. Species-specific differences in LTB4 receptor pharmacology are well-documented; for instance, L-365,260 (a structurally distinct antagonist) exhibits high affinity for rat, mouse, and human receptors but reduced affinity for dog receptors (IC50=20–40 nM), demonstrating that receptor pharmacology is not conserved across species [3].

Species selectivity Receptor binding BLT1 BLT2 Radioligand binding

Physicochemical Properties: LY-306669 Exhibits Higher Calculated LogP than U-75302 and Distinct Solubility Profile

LY-306669 has a calculated LogP of approximately 2.7 and aqueous solubility (LogS) of -3.6 (corresponding to 251 μM), with plasma protein binding estimated at 64% bound [1]. The compound is soluble in DMSO at 10 mM [2]. Comparative physicochemical data are limited: U-75302 has a calculated LogP of approximately 4.5 (higher lipophilicity) [3]. CP-105696 has a calculated LogP of approximately 4.2 [4]. BIIL 284 (amelubant) has a calculated LogP of approximately 3.8 [5]. LY-306669's lower LogP relative to these comparators suggests reduced lipophilicity, which may influence membrane permeability, tissue distribution, and formulation requirements. The tetrazole moiety contributes to the distinct physicochemical profile compared to the carboxylic acid-containing comparators.

LogP Solubility Physicochemical properties DMSO solubility Formulation

LY-306669 Optimal Research Application Scenarios Based on Differentiated Evidence


Porcine Model of Endotoxin-Induced Acute Lung Injury (ALI) and ARDS Research

LY-306669 is the optimal LTB4 antagonist selection for studies utilizing porcine models of LPS-induced acute lung injury. This application is directly supported by the compound's demonstrated efficacy in ameliorating LPS-induced hypoxemia, pulmonary edema, and alveolitis in endotoxemic pigs [1]. The porcine model is recognized as a translationally relevant large-animal system for human ARDS due to similarities in pulmonary anatomy, physiology, and inflammatory responses. No other LTB4 antagonist (U-75302, CP-105696, or BIIL 284) has published validation data in this specific model system. Researchers investigating the role of LTB4 in ARDS pathogenesis, evaluating neutrophil-mediated endothelial injury, or assessing therapeutic interventions targeting LTB4 pathways should select LY-306669 to ensure experimental reproducibility and translational validity.

Functional Studies of LTB4-Mediated Phagocyte Activation with PAF Pathway Discrimination

For in vitro investigations requiring discrimination between LTB4-mediated and PAF-mediated phagocyte activation pathways, LY-306669 provides characterized functional selectivity. The compound completely blocks LTB4-induced upregulation of phagocyte opsonin receptors while exhibiting minimal effect on PAF-induced upregulation [1]. This functional profile enables researchers to attribute observed biological effects specifically to LTB4 receptor antagonism rather than confounding PAF receptor interactions. Applications include mechanistic studies of neutrophil priming, phagocyte respiratory burst, integrin upregulation, and opsonin receptor-mediated clearance mechanisms. The functional discrimination data for LY-306669 in this specific assay system have not been reported for U-75302, CP-105696, or BIIL 284, making LY-306669 the documented choice for studies requiring pathway-specific interpretation.

Structure-Activity Relationship (SAR) Studies of Biphenyl Ether Tetrazole LTB4 Antagonists

LY-306669 serves as a reference compound for SAR investigations within the biphenyl ether tetrazole chemotype of LTB4 antagonists. The compound's structural features—biphenyl core, 3′-fluoro substitution, 5-ethyl group, and tetrazole-terminated heptyloxy side chain—represent a distinct pharmacophore from other LTB4 antagonist classes [1]. The tetrazole moiety functions as a carboxylic acid bioisostere, and comparative studies with carboxylic acid-containing LTB4 antagonists (e.g., CP-105696, BIIL 260) can elucidate the contribution of this functional group to receptor binding, functional antagonism, and physicochemical properties. Researchers engaged in medicinal chemistry optimization of LTB4 antagonists, computational docking studies, or scaffold-hopping campaigns should procure LY-306669 as a structurally validated representative of this chemotype.

Comparative LTB4 Antagonist Studies Investigating Lipophilicity-Dependent Tissue Distribution

LY-306669's distinct physicochemical profile—specifically its lower calculated LogP (≈2.7) compared to U-75302 (≈4.5), CP-105696 (≈4.2), and BIIL 284 (≈3.8)—positions it as a comparator compound for studies examining the relationship between LTB4 antagonist lipophilicity and tissue distribution, membrane permeability, or plasma protein binding [1][2]. The compound's moderate lipophilicity and 64% plasma protein binding contrast with the higher lipophilicity of other class members, potentially influencing volume of distribution, clearance mechanisms, and target tissue exposure. Researchers conducting pharmacokinetic-pharmacodynamic correlation studies, tissue partitioning experiments, or formulation development for LTB4 antagonists should include LY-306669 to represent the moderate-lipophilicity segment of the chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY-306669

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.